molecular formula C19H22O2 B097904 3-Methoxyestra-1,3,5(10),6-tetraen-17-one CAS No. 17253-36-0

3-Methoxyestra-1,3,5(10),6-tetraen-17-one

Cat. No. B097904
CAS RN: 17253-36-0
M. Wt: 282.4 g/mol
InChI Key: SIXKLAYWNMHDIQ-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyestra-1,3,5(10),6-tetraen-17-one, also known as methoxyestradiol (2-ME), is a naturally occurring metabolite of estradiol. It is a potent anti-angiogenic and anti-tumor agent, with potential applications in cancer therapy.

Mechanism Of Action

The mechanism of action of 3-Methoxyestra-1,3,5(10),6-tetraen-17-one involves the inhibition of the HIF-1α pathway. HIF-1α is a protein that is overexpressed in many types of cancer, and it plays a key role in tumor growth and angiogenesis. 3-Methoxyestra-1,3,5(10),6-tetraen-17-one inhibits the HIF-1α pathway by preventing the activation of the protein, which in turn inhibits the growth of cancer cells and prevents the formation of new blood vessels.

Biochemical And Physiological Effects

3-Methoxyestra-1,3,5(10),6-tetraen-17-one has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the expression of various genes that are involved in tumor growth and angiogenesis. It also has anti-inflammatory properties and can modulate the immune system.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methoxyestra-1,3,5(10),6-tetraen-17-one in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of tumor growth and angiogenesis, as well as the effects of chemotherapy and radiation therapy. However, one limitation is that it is a relatively unstable compound and can degrade over time, which can affect the accuracy of lab experiments.

Future Directions

There are several future directions for research on 3-Methoxyestra-1,3,5(10),6-tetraen-17-one. One direction is to investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to study its effects on different types of cancer cells, as well as its potential use in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, more research is needed to understand the mechanisms of action of 3-Methoxyestra-1,3,5(10),6-tetraen-17-one and how it interacts with other proteins and pathways in the body.

Synthesis Methods

3-Methoxyestra-1,3,5(10),6-tetraen-17-one is synthesized from estradiol, which is a natural estrogen hormone. The synthesis involves the oxidation of the C-2 and C-3 positions of estradiol, followed by the methylation of the C-3 position. The resulting compound is 3-Methoxyestra-1,3,5(10),6-tetraen-17-one, which is a potent anti-tumor agent.

Scientific Research Applications

3-Methoxyestra-1,3,5(10),6-tetraen-17-one has potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. It also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow. 3-Methoxyestra-1,3,5(10),6-tetraen-17-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.

properties

CAS RN

17253-36-0

Product Name

3-Methoxyestra-1,3,5(10),6-tetraen-17-one

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,15-17H,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1

InChI Key

SIXKLAYWNMHDIQ-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Other CAS RN

17253-36-0

Origin of Product

United States

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